Cas no 1396850-59-1 (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide)

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
- AKOS024546045
- 1396850-59-1
- VU0542093-1
- 1-(1-methyl-6-oxopyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
- F6259-0771
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
- CHEMBL3440006
-
- インチ: 1S/C14H17N5O2S/c1-18-12(20)5-4-11(17-18)19-7-2-3-10(9-19)13(21)16-14-15-6-8-22-14/h4-6,8,10H,2-3,7,9H2,1H3,(H,15,16,21)
- InChIKey: QDSOHVNXTPSTNK-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1NC(C1CN(C2C=CC(N(C)N=2)=O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 319.11029598g/mol
- どういたいしつりょう: 319.11029598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6259-0771-2mg |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6259-0771-1mg |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6259-0771-5μmol |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6259-0771-4mg |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6259-0771-20μmol |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6259-0771-10mg |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6259-0771-25mg |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6259-0771-30mg |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6259-0771-2μmol |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6259-0771-15mg |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1396850-59-1 | 15mg |
$133.5 | 2023-09-09 |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamideに関する追加情報
Introduction to 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide (CAS No. 1396850-59-1)
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide, identified by its CAS number 1396850-59-1, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a pyridazine core linked to a thiazole moiety and a piperidine ring suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The pyridazine scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. Its ability to engage with enzymes and receptors has led to the development of several pharmacologically active agents. In the case of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide, the incorporation of a methyl group at the 1-position of the pyridazine ring enhances its electronic properties, potentially influencing its binding affinity and selectivity.
The thiazole component is another key feature of this compound. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The linkage of the thiazole ring to the piperidine moiety via an amide bond introduces additional conformational flexibility, which can be exploited to optimize binding interactions with biological targets. This structural design aligns with current trends in drug development, where modularity and tunability are highly valued.
Moreover, the piperidine ring is a common pharmacophore in many clinically approved drugs due to its ability to enhance solubility and metabolic stability. The carboxamide functional group at the 3-position of the piperidine ring further contributes to the compound's chemical diversity, allowing for diverse derivatization strategies. These features collectively make 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide a versatile scaffold for developing novel therapeutic agents.
In light of recent advancements in computational chemistry and high-throughput screening techniques, the potential of this compound has been further explored. Molecular docking studies have suggested that it may interact with various protein targets, including kinases and transcription factors. These interactions could be exploited for therapeutic purposes, particularly in oncology and inflammatory diseases. The compound's ability to modulate such critical pathways makes it an attractive candidate for further preclinical evaluation.
Additionally, synthetic methodologies have been refined to facilitate the efficient preparation of analogues based on this core structure. Advances in transition metal-catalyzed reactions have enabled the construction of complex heterocycles with high precision and yield. This accessibility is crucial for medicinal chemists aiming to explore structure-function relationships and optimize lead compounds. The synthesis of derivatives allows for systematic exploration of different pharmacophoric elements within the molecule.
The biological evaluation of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide has begun to reveal its potential as a therapeutic agent. Preliminary assays have demonstrated activity against several disease-relevant targets. For instance, its interaction with specific kinases has shown promise in inhibiting tumor cell proliferation. Similarly, its effects on inflammatory pathways suggest potential applications in managing chronic inflammatory conditions.
The compound's pharmacokinetic profile is also being carefully assessed. Studies indicate that it exhibits reasonable oral bioavailability and metabolic stability, which are essential characteristics for any drug candidate entering clinical development. Furthermore, its solubility profile has been optimized through structural modifications aimed at enhancing aqueous solubility without compromising potency.
Future research directions include exploring the compound's mechanism of action in greater detail. Understanding how it interacts with biological targets at the molecular level will provide valuable insights into its therapeutic potential and help guide further optimization efforts. Additionally, investigating its effects in animal models will provide crucial data on efficacy and safety before human trials can commence.
The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for exploring this compound's potential applications. Predictive models can help identify optimal analogues based on structural features alone before experimental validation becomes necessary. This approach accelerates the process of lead optimization by focusing efforts on compounds most likely to succeed.
In conclusion,1-(1-methyl-6-oxyo-pyridazinyl)-N(13-thiazol yl)piperidine - 3 -carboxamide (CAS No 1396850 - 59 - 11) represents an exciting development in medicinal chemistry Its unique structural features make it a promising candidate for further investigation particularly given recent advances i computational biology high - throughput screening techniques synthetic methodologies biologic evaluations pharmacokinetic profiling As research continues this compound may emerge as an important tool i drug discovery offering new hope f patients suffering from various diseases
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